Superior Potency Against the G1202R ALK Resistance Mutation Relative to Crizotinib, Ceritinib, and Alectinib
Lorlatinib demonstrates substantially greater potency against the clinically relevant ALK G1202R solvent-front resistance mutation compared to first- and second-generation ALK inhibitors. In Ba/F3 cell proliferation assays, lorlatinib exhibited an IC50 of 52 nM against EML4-ALK G1202R, whereas crizotinib, ceritinib, alectinib, and brigatinib required concentrations of 434 nM, 329 nM, 2,690 nM, and 188 nM, respectively [1]. In a separate study measuring mean IC50 values for the same mutation, lorlatinib, crizotinib, ceritinib, and alectinib displayed values of 80 nM, 560 nM, 309 nM, and 595 nM, respectively, further confirming lorlatinib's unique ability to potently inhibit this key resistance variant [2].
| Evidence Dimension | Cellular proliferation inhibition (IC50) against ALK G1202R resistance mutation |
|---|---|
| Target Compound Data | Lorlatinib: 52 nM (AACR dataset); 80 nM (mean, alternative dataset) |
| Comparator Or Baseline | Crizotinib: 434 nM (AACR) / 560 nM (mean); Ceritinib: 329 nM (AACR) / 309 nM (mean); Alectinib: 2,690 nM (AACR) / 595 nM (mean); Brigatinib: 188 nM (AACR) |
| Quantified Difference | Lorlatinib is 3.6- to 51.7-fold more potent than comparators against G1202R depending on comparator and dataset |
| Conditions | Ba/F3 cells expressing EML4-ALK G1202R; cell proliferation assay |
Why This Matters
The G1202R mutation is a common mechanism of acquired resistance to second-generation ALK inhibitors; lorlatinib's retained potency against this variant makes it the only ALK TKI capable of addressing this resistance mechanism in vitro, directly impacting compound selection for studies involving resistant cell line models.
- [1] Cui JJ, et al. TPX-0131, a macrocyclic ALK inhibitor, overcomes multiple ALK resistance mutations including compound mutations. Presented at: AACR Annual Meeting 2021; Abstract 1465. View Source
- [2] Lorlatinib preclinical and clinical data summary. Kangantu Medical Information. Accessed 2023. View Source
